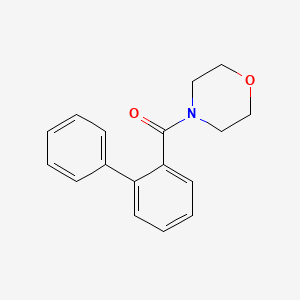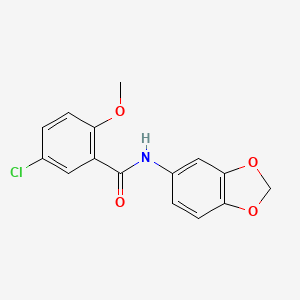![molecular formula C20H26N2O2 B5877956 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5877956.png)
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol, also known as L-745,870, is a highly selective antagonist of the dopamine D4 receptor. It was first synthesized in 1996 by scientists at Merck & Co. as part of their effort to develop new drugs for the treatment of schizophrenia and other psychiatric disorders. Since then, L-745,870 has been the subject of extensive scientific research, with studies focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Mecanismo De Acción
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol works by blocking the activity of the dopamine D4 receptor, which is believed to play a role in the regulation of dopamine neurotransmission in the brain. By blocking this receptor, this compound reduces the activity of dopamine in certain areas of the brain, which may help to reduce the symptoms of schizophrenia and other psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but preliminary research suggests that it may have a number of effects on the brain and other organs. For example, studies have shown that this compound can reduce the release of dopamine in the prefrontal cortex, which is believed to be involved in the regulation of cognitive function. This compound has also been shown to reduce the activity of the hypothalamus-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol is its high selectivity for the dopamine D4 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of this compound is its relatively low potency, which means that high concentrations of the drug may be required to achieve significant effects.
Direcciones Futuras
There are several potential future directions for research on 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol. One area of interest is the development of more potent and selective D4 receptor antagonists, which may have greater therapeutic potential for the treatment of schizophrenia and other psychiatric disorders. Another area of interest is the study of the role of the D4 receptor in other physiological and pathological processes, such as addiction, Parkinson's disease, and ADHD. Finally, research on the pharmacokinetics and pharmacodynamics of this compound may help to optimize its use in clinical settings.
Métodos De Síntesis
The synthesis of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol involves several steps, starting with the reaction of 2-methoxyphenol with formaldehyde and dimethylamine to form the intermediate 2-(dimethylamino)methyl-6-methoxyphenol. This intermediate is then reacted with 2,5-dimethylphenylpiperazine in the presence of a palladium catalyst to yield the final product, this compound. The overall yield of this synthesis is around 20%.
Aplicaciones Científicas De Investigación
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol has been extensively studied for its potential therapeutic applications, particularly in the treatment of schizophrenia and other psychiatric disorders. Studies have shown that this compound is highly selective for the dopamine D4 receptor, which is believed to play a role in the pathogenesis of schizophrenia. In preclinical studies, this compound has been shown to reduce the symptoms of schizophrenia in animal models, suggesting that it may have potential as a new treatment for this disorder.
Propiedades
IUPAC Name |
2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-15-7-8-16(2)18(13-15)22-11-9-21(10-12-22)14-17-5-4-6-19(24-3)20(17)23/h4-8,13,23H,9-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYVCOXHVBTUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C(=CC=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[(2-chlorophenyl)methylene]diacetamide](/img/structure/B5877887.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5877892.png)
![N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5877896.png)

![N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B5877912.png)



![N-(4-methylbenzyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5877936.png)
![4-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5877944.png)
![4-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5877952.png)
![9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5877960.png)
